2H-Pyran-3-carboxylic acid, tetrahydro-6-methoxy-, cis-(9CI)
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Overview
Description
2H-Pyran-3-carboxylic acid, tetrahydro-6-methoxy-, cis-(9CI): is a heterocyclic organic compound that features a pyran ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the methoxy group and the carboxylic acid functionality makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-3-carboxylic acid, tetrahydro-6-methoxy-, cis-(9CI) typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 6-methoxyhexanoic acid. The reaction is carried out in the presence of a strong acid such as sulfuric acid, which facilitates the formation of the pyran ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial in large-scale synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 6-methoxy-2H-pyran-3-carboxaldehyde or 6-methoxy-2H-pyran-3-carboxylic acid.
Reduction: Formation of 6-methoxy-2H-pyran-3-methanol.
Substitution: Formation of various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. For example, they may be used in the design of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility allows for its incorporation into various chemical processes.
Mechanism of Action
The mechanism of action of 2H-Pyran-3-carboxylic acid, tetrahydro-6-methoxy-, cis-(9CI) involves its interaction with specific molecular targets. The methoxy group and carboxylic acid functionality enable the compound to form hydrogen bonds and electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 2H-Pyran-3-carboxylic acid, tetrahydro-6-hydroxy-
- 2H-Pyran-3-carboxylic acid, tetrahydro-6-ethoxy-
- 2H-Pyran-3-carboxylic acid, tetrahydro-6-methyl-
Uniqueness: The presence of the methoxy group in 2H-Pyran-3-carboxylic acid, tetrahydro-6-methoxy-, cis-(9CI) distinguishes it from its analogs. This functional group imparts unique reactivity and biological properties, making it a valuable compound for various applications. The cis configuration also plays a crucial role in its chemical behavior and interactions with molecular targets.
Properties
Molecular Formula |
C7H12O4 |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(3S,6S)-6-methoxyoxane-3-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-10-6-3-2-5(4-11-6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m0/s1 |
InChI Key |
KSNJMWUSUYKVTL-WDSKDSINSA-N |
Isomeric SMILES |
CO[C@@H]1CC[C@@H](CO1)C(=O)O |
Canonical SMILES |
COC1CCC(CO1)C(=O)O |
Origin of Product |
United States |
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